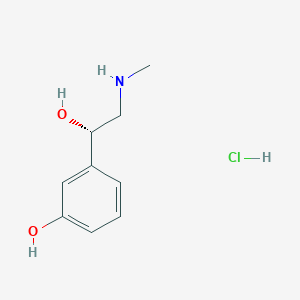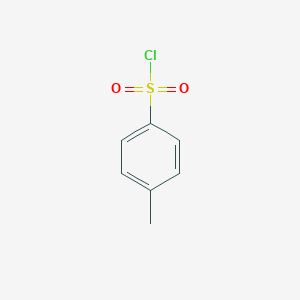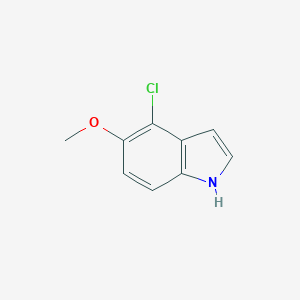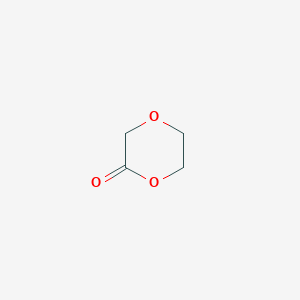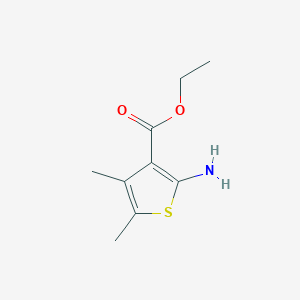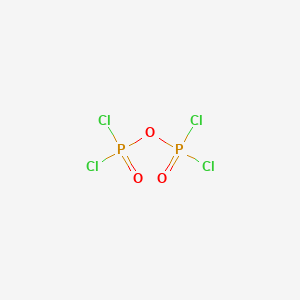
溴硝基甲烷
描述
Bromonitromethane, also known as bromomethane, is a colorless and flammable gas with a molecular formula of CH3BrNO2. It is an important organic compound used in various scientific applications, including synthesis, research, and laboratory experiments. Bromonitromethane has a wide range of uses in different fields and industries, such as chemical synthesis, research, and laboratory experiments. It is also used as a reagent in the synthesis of other compounds, as well as an initiator in the polymerization of monomers.
科学研究应用
硝基环丙烷的合成
溴硝基甲烷用于高官能化硝基环丙烷的立体选择性合成,对映选择性高达 96% (俞等人,2013)。它还用于 2,5-二氢噻吩-3-甲醛的非对映选择性硝基环丙烷化,以良好的产率和非对映选择性生成新的衍生物 (Risi 等人,2013).
硝基醇的生产
溴硝基甲烷促进了外消旋 1-硝基烷-2-醇和对映纯 3-氨基-1-硝基烷-2-醇在温和条件下的有效合成 (Concellón 等人,2006)。此外,它还能够通过亨利反应催化对映选择性直接合成 2-溴-2-硝基烷-1-醇 (Blay 等人,2008).
生物活性化合物的合成
溴硝基甲烷用于合成生物相关的 3-(吡唑-5-基)色酮,其表现出有效的自由基清除和 α-葡萄糖苷酶抑制活性 (Soengas 等人,2016).
立体化学研究
它用于合成具有良好立体选择性的 1-溴-1-硝基烷-2-醇 (Concellón 等人,2006)。
研究分子结构
已使用气体电子衍射数据和量子化学计算研究了溴硝基甲烷分子的内部旋转和平衡结构 (Tarasov 等人,2018).
遗传毒性分析
溴硝基甲烷已被确定为遗传毒性,在人体细胞中诱导高水平的 DNA 断裂,尽管这种损伤会随着时间的推移而修复 (Liviác 等人,2009).
化学反应研究
该化合物与各种亲核试剂反应,生成二硫化物、硝基噻吩和磺酰溴等产物 (Fishwick 等人,1986)。
安全和危害
作用机制
Target of Action
Bromonitromethane is a halonitromethane that has been used in the production of various protected α-bromo nitroalkane donors . The primary targets of bromonitromethane are thiolates, which are sulfur-containing compounds .
Mode of Action
Bromonitromethane interacts with its targets through a series of chemical reactions. With thiolates, the electrophilic center is bromine and the initial products are disulfides . When the thiolate ion itself carries an electrophilic center such as carbonyl or cyano β-to sulfur, the product is a nitrothiophene derived from subsequent reaction of the first-formed disulphide with nitronate ion displaced in the initial process .
Biochemical Pathways
The biochemical pathways affected by bromonitromethane involve the reaction of bromonitromethane with a variety of nucleophiles . For example, when the anion of bromonitromethane is allowed to react with tributylboron, the anionic migration–displacement which follows boron–carbon bond formation, yields 1-nitropentane .
Result of Action
The result of bromonitromethane’s action is the formation of various organic intermediates, such as nitrothiophenes and nitropentane . These intermediates can be used in further chemical reactions, contributing to the synthesis of a variety of important organic compounds .
生化分析
Biochemical Properties
Bromonitromethane has been used in the production of various protected α-bromo nitroalkane donors for use in Umpolung amide synthesis . It serves as a source of both nitroalkyl and bromine for direct and regioselective formation of C–Br and C–C bonds from alkenes .
Cellular Effects
It is known that Bromonitromethane can induce oxidative stress and inflammatory response in cells .
Molecular Mechanism
Bromonitromethane’s molecular mechanism involves reactions with a variety of nucleophiles. With thiolates, the electrophilic center is bromine and the initial products are disulphides . Dimethyl sulphide attacks Bromonitromethane at the carbon atom, and subsequent attack on the nitromethyl sulphonium salt initially formed gives methylthionitromethane and trimethylsulphonium bromide .
属性
IUPAC Name |
bromo(nitro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrNO2/c2-1-3(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRVXJGNANVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060338 | |
| Record name | Methane, bromonitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
563-70-2 | |
| Record name | Bromonitromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromonitromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, bromonitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane, bromonitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromonitromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMONITROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG63P9EUR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Bromonitromethane?
A1: Bromonitromethane has the molecular formula CH2BrNO2 and a molecular weight of 153.93 g/mol.
Q2: What spectroscopic data is available for characterizing Bromonitromethane?
A2: Infrared (IR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly employed to identify and analyze Bromonitromethane. [, ]
Q3: How does Bromonitromethane behave as an electrophile?
A3: Bromonitromethane exhibits versatile electrophilic behavior, reacting with various nucleophiles. Depending on the nucleophile, the electrophilic center can be either the bromine atom or the carbon atom. [, ] For instance, thiolates attack the bromine atom, leading to disulfide formation. [] On the other hand, dimethyl sulfide attacks the carbon atom, ultimately yielding methylthionitromethane and trimethylsulfonium bromide. []
Q4: Can you elaborate on the reaction of Bromonitromethane with thiolates?
A4: Bromonitromethane reacts with thiolates, with the bromine atom acting as the electrophilic center. This reaction initially forms sulphenyl bromide and a nitronate ion. The sulphenyl bromide further reacts with another thiolate ion to produce a disulfide. Interestingly, if the thiolate contains an electrophilic center (e.g., carbonyl or cyano group) beta to the sulfur atom, the initially formed disulfide can react with the displaced nitronate ion, generating a nitrothiophene. [] This reaction pathway provides a general method for synthesizing nitrothiophenes. [, , ]
Q5: How does Bromonitromethane interact with arenesulphinate ions?
A5: Similar to thiolates, arenesulphinate ions attack the bromine atom of Bromonitromethane. The reaction establishes an equilibrium between the initial reactants (Bromonitromethane and arenesulphinate ion) and the initial products (sulphonyl bromide and nitronate ion). These equilibrium components can further react, either with each other or with the solvent. []
Q6: Does Bromonitromethane react with all sulfur nucleophiles equally?
A6: No, the reactivity of Bromonitromethane towards sulfur nucleophiles is influenced by the nucleophile's structure and basicity. While thiolates readily react, sulfides react slowly. Moreover, the presence of electron-withdrawing substituents (e.g., hydroxy or cyano groups) on the sulfide can significantly decrease its reactivity, even preventing any reaction with Bromonitromethane. []
Q7: How does Bromonitromethane react with phosphorus nucleophiles?
A7: Unlike sulfur nucleophiles that target the bromine atom, trivalent phosphorus nucleophiles attack the oxygen atom of Bromonitromethane. This reaction generates the corresponding phosphorus oxide and hydrogen cyanide (HCN) via a double deoxygenation process. []
Q8: How do hydroxide, methoxide, and hydride ions interact with Bromonitromethane?
A8: These strong nucleophiles, unlike others, attack the hydrogen atom of Bromonitromethane, abstracting a proton. This deprotonation generates the corresponding nitronate ion, which is relatively inert to further attack by these nucleophiles. []
Q9: Is carbene formation observed in reactions involving Bromonitromethane?
A9: Despite being an alpha-halogenated nitroalkane, there's no evidence of carbene formation through alpha-elimination in reactions of Bromonitromethane. []
Q10: How is Bromonitromethane used in organic synthesis?
A10: Bromonitromethane serves as a versatile reagent in organic synthesis for constructing various molecules:
Q11: What is the role of catalysts in asymmetric additions of Bromonitromethane?
A11: Catalysts play a crucial role in achieving high enantioselectivity in asymmetric additions of Bromonitromethane. For example, chiral monosulfonated diamines and primary amines are efficient catalysts for asymmetric conjugate additions to α,β-unsaturated ketones, leading to enantioenriched nitrocyclopropanes. [, ] Similarly, cinchona alkaloids catalyze the enantioselective aza-Henry reaction of Bromonitromethane with aldimines, producing optically active β-amino-α-bromo nitroalkanes. []
Q12: Can you elaborate on the use of Bromonitromethane in synthesizing nitro sugars?
A12: Bromonitromethane is a valuable reagent for synthesizing nitro sugars. Its addition to sugar aldehydes, promoted by SmI2 or indium, yields nitro sugar alcohols with high yields and good diastereomeric ratios. This method provides access to diverse nitro sugar derivatives, which are valuable building blocks for various biologically active compounds. [, ]
Q13: What are the advantages of using indium as a promoter in reactions involving Bromonitromethane?
A13: Indium-mediated reactions of Bromonitromethane offer several advantages:
Q14: Are there any challenges associated with using Bromonitromethane in synthesis?
A14: Despite its synthetic utility, Bromonitromethane presents certain challenges:
Q15: What is known about the toxicity of Bromonitromethane?
A15: Bromonitromethane is a potent cytotoxic and genotoxic agent in mammalian cells. [] Studies have shown that it exhibits higher cytotoxicity and genotoxicity compared to its chlorinated analog, chloronitromethane. [] This toxicity is a significant concern, and exposure to this compound should be minimized.
Q16: Is there evidence that Bromonitromethane poses an environmental risk?
A16: While Bromonitromethane itself is not widely found in the environment, it is a degradation product of Bronopol, a widely used preservative. [, ] Both Bromonitromethane and another Bronopol degradation product, 2-bromoethanol, show potential for skin sensitization. [] This raises concerns about the environmental impact and potential health risks associated with Bronopol use.
Q17: What research has been done on the degradation mechanisms of Bromonitromethane?
A17: Researchers have investigated the degradation of Bromonitromethane, particularly through advanced oxidation and reduction processes, aiming to convert it into less harmful inorganic products. [] Studies using techniques like electron pulse radiolysis and gamma irradiation have helped elucidate the reaction pathways involved in its mineralization. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



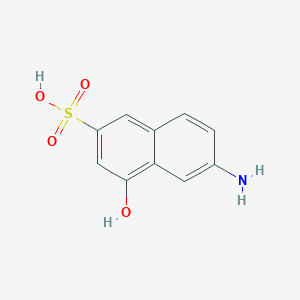
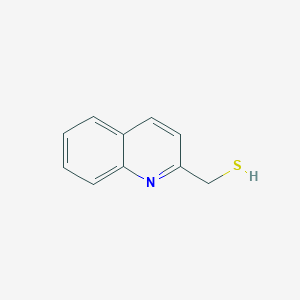
![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)

